molecular formula C6H11IO3 B1217979 Iodinated glycerol CAS No. 5634-39-9

Iodinated glycerol

Cat. No. B1217979
CAS RN: 5634-39-9
M. Wt: 258.05 g/mol
InChI Key: LTINPJMVDKPJJI-UHFFFAOYSA-N
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Description

Iodinated glycerol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is composed of glycerol and iodine, and it has been shown to have a number of interesting properties that make it useful for a variety of different purposes. In

Scientific Research Applications

Composition and Analysis

  • Identification of Components : Iodinated glycerol, used therapeutically as an expectorant and a source of organically bound iodine, was analyzed for purity and composition. It primarily contains 3-iodo-1,2-propanediol and glycerol, with minor components possibly being condensation products of glycerol and iodine-containing analogues (Cannon, Brown, Murrill, & Jameson, 1989).

Medical and Biological Applications

  • Thyroid Function Studies : A study on elderly nursing home residents found that this compound, commonly used as a mucolytic expectorant in respiratory disorders, can inhibit the biosynthesis of thyroid hormone and potentially induce hypothyroidism, especially in patients with a history of thyroid disease (Drinka & Nolten, 1988).
  • Carcinogenicity and Toxicity Studies : A study critiqued the data available from carcinogenicity studies with this compound conducted in certain mouse and rat models. The conclusion was that there is no evidence of carcinogenicity of the compound in these models (McGee, Butler, Willigan, Brown, & Sofia, 1993).

Industrial and Chemical Applications

  • Density Model for Aqueous Glycerol Solutions : Research on aqueous solutions of glycerol, including this compound, has developed an analytical expression to calculate the density of these solutions, improving the accuracy of current models and facilitating applications in science and industry (Volk & Kähler, 2018).
  • Glycerol Oxidation Using Gold-Containing Catalysts : Studies have shown that glycerol, as a byproduct of biodiesel production, can be catalytically oxidized to form valuable oxygenated compounds used in the chemical and pharmaceutical industry. Supported gold nanoparticles have been particularly effective in improving selectivity and activity in this process (Villa et al., 2015).

Glycerol in Broader Scientific Context

  • Biochemistry and Pharmacokinetics of Glycerol : Glycerol's role in various physiological processes and its potential in therapeutic and diagnostic applications have been studied extensively. Its importance in energy metabolism and various clinical uses, including treatment of cerebral oedema and improved rehydration, have been highlighted (Robergs & Griffin, 1998).
  • Glycerol Polymers in Biomedical Applications : Research into glycerol polymers, including those derived from this compound, has shown their potential in biomedical applications such as drug delivery, tissue repair, and antibacterial agents. The diversity of polymer compositions and architectures available from glycerol bases offers a wide range of possibilities in medicine (Zhang & Grinstaff, 2014).

properties

IUPAC Name

[2-(1-iodoethyl)-1,3-dioxolan-4-yl]methanol
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InChI

InChI=1S/C6H11IO3/c1-4(7)6-9-3-5(2-8)10-6/h4-6,8H,2-3H2,1H3
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InChI Key

LTINPJMVDKPJJI-UHFFFAOYSA-N
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Canonical SMILES

CC(C1OCC(O1)CO)I
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Molecular Formula

C6H11IO3
Record name IODINATED GLYCEROL
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DSSTOX Substance ID

DTXSID1023152
Record name Iodinated Glycerol B
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Molecular Weight

258.05 g/mol
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Physical Description

Iodinated glycerol appears as viscous pale yellow or yellow liquid. (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN ETHER, CHLOROFORM, ISOBUTYL ALC, METHYL ACETATE, ETHYL ACETATE, METHYL FORMATE, TETRAHYDROFURAN
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Record name 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL
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Density

1.797 (NTP, 1992) - Denser than water; will sink, 1.797
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Record name 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL
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Vapor Pressure

4.25 mmHg at 77 °F (NTP, 1992)
Record name IODINATED GLYCEROL
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Color/Form

PALE YELLOW LIQ

CAS RN

5634-39-9
Record name IODINATED GLYCEROL
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Record name 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol
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Record name Glycerol, iodinated [USAN:BAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodinated glycerol
Reactant of Route 2
Iodinated glycerol
Reactant of Route 3
Iodinated glycerol
Reactant of Route 4
Iodinated glycerol
Reactant of Route 5
Iodinated glycerol
Reactant of Route 6
Iodinated glycerol

Q & A

Q1: What is the primary mechanism of action of iodinated glycerol?

A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily acts as an expectorant. [, ] It is believed to work by irritating the gastric mucosa, which stimulates bronchial secretions and reduces mucus viscosity, making it easier to cough up. []

Q2: Does this compound directly affect the mucociliary apparatus?

A2: In vitro studies suggest that at therapeutic concentrations, this compound has minimal direct action on sputum properties like mucociliary transportability or cough transportability. [] Further research is needed to determine if any secondary effects influence effector cells. []

Q3: What is the actual chemical composition of commercially available this compound?

A3: While often described as a mixture of iodopropylideneglycerol isomers, analysis reveals that the major components are 3-iodo-1,2-propanediol (IPD) and glycerol. []

Q4: What are the minor components identified in this compound samples?

A4: Several minor components have been tentatively identified as condensation products of glycerol and iodine-containing analogues. [] The originally patented iodopropylideneglycerol compounds were not detected in analyzed samples. []

Q5: Are there any known material compatibility issues with this compound?

A5: While specific material compatibility data is limited within the provided research, standard pharmaceutical practices for excipient compatibility and stability testing should always be followed during formulation development.

Q6: Does this compound possess any catalytic properties?

A6: The provided research does not indicate any inherent catalytic properties of this compound.

Q7: How do structural modifications of this compound impact its expectorant activity?

A7: While the research provided does not delve into specific SAR studies, it highlights that the major active component is likely 3-iodo-1,2-propanediol (IPD). [] Investigating the impact of modifying the IPD structure could provide valuable insights into its activity and potential for developing more effective expectorants.

Q8: Are there specific SHE regulations regarding the manufacturing and handling of this compound?

A8: While specific SHE regulations are not detailed in the research, standard pharmaceutical good manufacturing practices (GMP) and appropriate handling of iodine-containing compounds should be followed. []

Q9: What is the bioavailability of this compound?

A9: this compound demonstrates good bioavailability, with peak serum levels achieved 1-2 hours after oral administration. []

Q10: How long does this compound remain in the system after a single dose?

A10: Serum levels return to near baseline approximately 24 hours after a single dose. [] Continuous dosing leads to sustained peak blood levels until discontinuation, followed by a gradual decline over 48 hours. []

Q11: Does this compound affect thyroid hormone levels?

A11: While this compound contains iodine, research indicates no significant impact on blood thyroxine (T4) levels following a single dose. []

Q12: What in vitro models have been used to study the effects of this compound on mucus properties?

A12: Research has employed magnetic microrheometry to analyze dynamic viscoelasticity and surface mechanical impedance of sputum treated with this compound. [] Other techniques include filancemetry for cohesiveness and image processing for wettability. []

Q13: What in vivo models have been used to assess the efficacy of this compound?

A13: Studies have used radioaerosol techniques to measure tracheobronchial clearance in chronic bronchitic patients treated with this compound. [] Animal models, specifically using rats, have been employed to investigate the potential effects of this compound on tumor progression in a leukemia transplant model. []

Q14: Are there known cases of resistance developing to this compound?

A14: The provided research does not mention any instances of resistance developing to this compound.

Q15: What are the potential adverse effects associated with this compound use?

A15: this compound, as a source of iodine, can potentially interfere with thyroid function, leading to hypothyroidism or hyperthyroidism, especially in susceptible individuals with pre-existing thyroid conditions. [, , , , ] Cases of goiter and sialoadenitis have also been reported. [, ] Long-term use may lead to chronic iodine poisoning. []

Q16: What non-neoplastic lesions were observed in animal studies with this compound?

A16: In two-year gavage studies, rats exhibited squamous metaplasia and focal atrophy of the salivary glands, while mice showed dilatation of the thyroid gland follicle and follicular cell hyperplasia. []

Q17: What analytical techniques are commonly used to characterize and quantify this compound?

A17: Gas chromatography-mass spectrometry (GC-MS) and carbon-13 nuclear magnetic resonance (NMR) spectrometry are crucial for identifying the components of this compound. [] Quantification can be achieved using GC with flame ionization detection. []

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